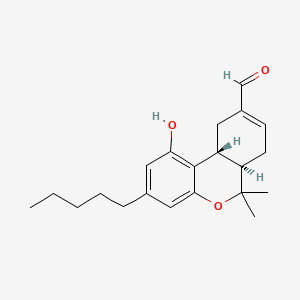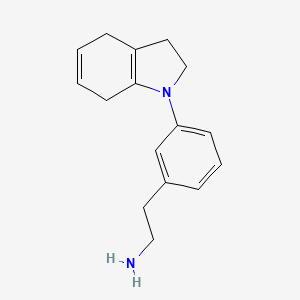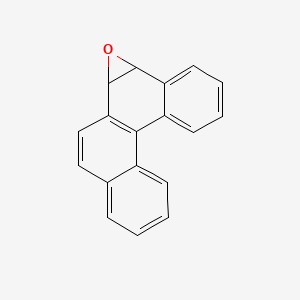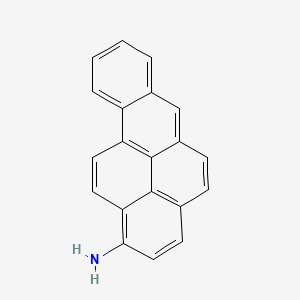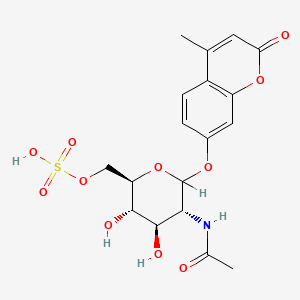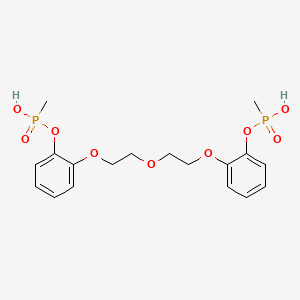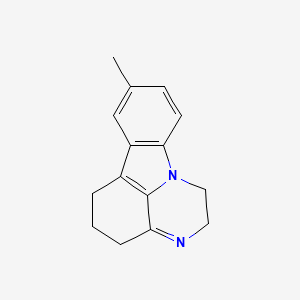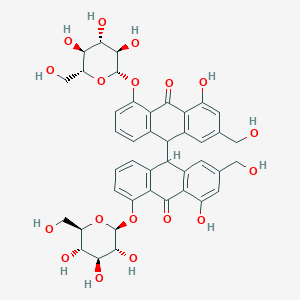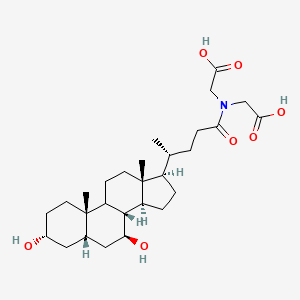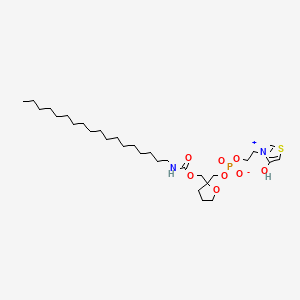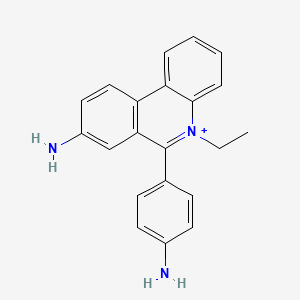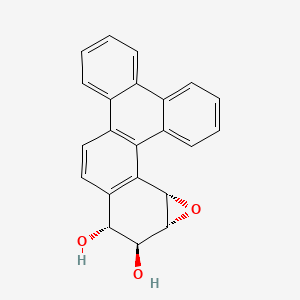
(-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide is a polycyclic aromatic hydrocarbon (PAH) derivative. It is known for its complex structure and significant biological activity. This compound is particularly notable for its role in the study of carcinogenic mechanisms, as it is a metabolite of benzo(g)chrysene, a known carcinogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide typically involves multiple steps. One common method starts with the preparation of benzo(g)chrysene-11,12-dihydrodiol, which is then converted to the epoxide form. The synthesis involves the use of optically active starting materials to ensure the desired stereochemistry of the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. The synthesis is typically carried out in research laboratories under controlled conditions to ensure the purity and stereochemistry of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the compound, potentially leading to the formation of more reactive species.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxide ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like hydroxide ions for substitution reactions. The conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield diols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide is used as a model compound to study the reactivity and mechanisms of PAHs. Its complex structure makes it an interesting subject for synthetic and mechanistic studies.
Biology
In biological research, this compound is used to study the interactions between PAHs and biological macromolecules like DNA. It is particularly important in understanding how PAHs form DNA adducts, which are critical in the study of mutagenesis and carcinogenesis .
Medicine
In medical research, this compound is used to investigate the mechanisms of cancer development. Its ability to form DNA adducts makes it a valuable tool for studying the initiation and progression of cancer at the molecular level .
Industry
While its industrial applications are limited, the compound is used in specialized research settings to develop new materials and chemicals that can interact with PAHs. This includes the development of sensors and remediation technologies for PAH contamination.
Mecanismo De Acción
The mechanism of action of (-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide involves its interaction with DNA to form adducts. These adducts can cause mutations by interfering with DNA replication and repair processes. The compound’s epoxide group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on DNA bases .
Comparación Con Compuestos Similares
Similar Compounds
Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide: Another PAH derivative known for its carcinogenic properties.
Dibenzo(a,l)pyrene-11,12-dihydrodiol-13,14-epoxide: Similar in structure and reactivity, also studied for its carcinogenic potential.
Uniqueness
(-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide is unique due to its specific stereochemistry and the particular positions of the diol and epoxide groups. This specificity makes it a valuable compound for studying the stereochemical aspects of PAH-DNA interactions and the resulting biological effects .
Propiedades
Número CAS |
119441-69-9 |
|---|---|
Fórmula molecular |
C22H16O3 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
(16S,18R,19S,20R)-17-oxahexacyclo[12.9.0.02,7.08,13.015,21.016,18]tricosa-1(14),2,4,6,8,10,12,15(21),22-nonaene-19,20-diol |
InChI |
InChI=1S/C22H16O3/c23-19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)21-22(25-21)20(19)24/h1-10,19-24H/t19-,20+,21+,22-/m1/s1 |
Clave InChI |
GZHHSQMUVHHNOY-CLAROIROSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)C(C(C6C5O6)O)O |
SMILES isomérico |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)[C@H]([C@@H]([C@@H]6[C@H]5O6)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)C(C(C6C5O6)O)O |
Key on ui other cas no. |
119479-44-6 132832-27-0 |
Sinónimos |
enzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, (7alpha,8beta,8aalpha, 9aalpha)-isomer benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, (7alpha,8beta,8aalpha,9aalpha), (+-)-isomer benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, (7alpha,8beta,8abeta,9abeta), (+-)-isomer BgC-diol-epoxide syn-benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



